![molecular formula C17H14N4O B14204766 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy- CAS No. 824394-42-5](/img/structure/B14204766.png)
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Solvent extraction and recrystallization are common methods used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of materials with specific properties, such as optoelectronic materials and catalysts.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 2-phenyl-: Similar structure but lacks the methoxy group.
1H-Benzimidazole, 2-(1H-imidazol-2-yl)phenyl-: Similar structure but lacks the methoxy group.
1H-Benzimidazole, 2-(2-pyridyl)-: Similar structure but contains a pyridyl group instead of an imidazole ring.
Uniqueness
1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy- is unique due to the presence of both an imidazole ring and a methoxy group, which can enhance its biological activity and chemical reactivity. The combination of these functional groups allows for a broader range of applications and potential therapeutic uses compared to similar compounds.
This detailed article provides a comprehensive overview of 1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
824394-42-5 |
|---|---|
Molecular Formula |
C17H14N4O |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2-[2-(1H-imidazol-2-yl)phenyl]-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C17H14N4O/c1-22-11-6-7-14-15(10-11)21-17(20-14)13-5-3-2-4-12(13)16-18-8-9-19-16/h2-10H,1H3,(H,18,19)(H,20,21) |
InChI Key |
VEEJZPRNBMTGJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3C4=NC=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
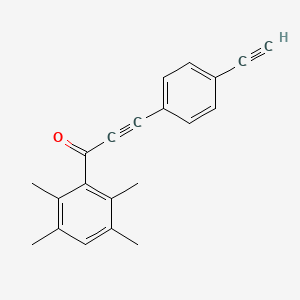
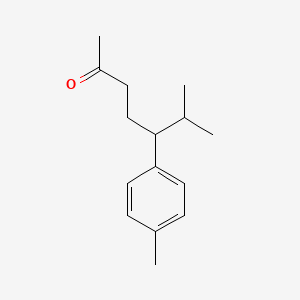

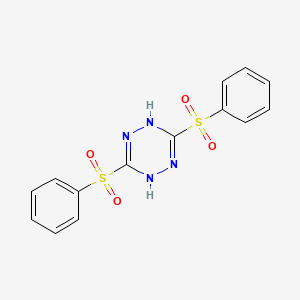
![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)
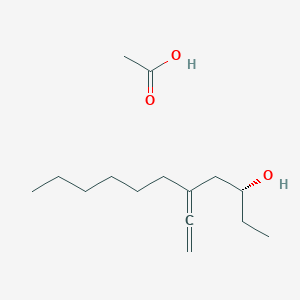

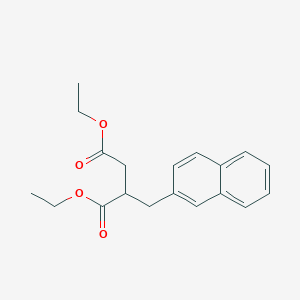
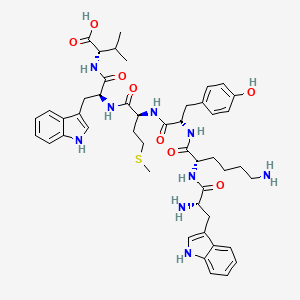
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![2-({4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl}methyl)-1H-indole](/img/structure/B14204762.png)

